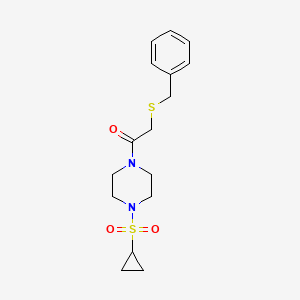

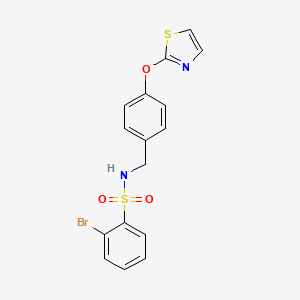

![molecular formula C23H28ClN3O5 B2552253 N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1329625-67-3](/img/structure/B2552253.png)

N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride" is a derivative of benzamide-based ligands that have been studied for their affinity and selectivity towards dopamine receptors. The structural modifications of these compounds, particularly around the piperazine ring and the amide bond, have been explored to understand their binding profiles and potential as selective ligands for dopamine receptors, which are implicated in various neurological disorders.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature, where the lead compound N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was used as a starting point for further structural modifications. These modifications include changes to the amide bond and the alkyl chain length connecting the benzamide moiety to the piperazine ring. The synthesis of semirigid analogues was also performed to explore the effects on dopamine D(4) receptor affinity .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their affinity and selectivity towards dopamine receptors. The structure-affinity relationship (SAFIR) studies have shown that certain structural features, such as the presence of a chlorophenyl group and the length of the alkyl chain, significantly influence the binding affinity to dopamine D(4) receptors. For instance, the compound with a 4-chlorophenyl group and an ethyl linker exhibited very high affinity for the dopamine D(4) receptor with significant selectivity over D(2), serotonin 5-HT1A, and adrenergic alpha1 receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the formation of amide bonds and the introduction of various substituents on the aromatic rings. The reactions are designed to explore the effects of different substituents on the receptor binding and selectivity. The introduction of methoxy and chloro groups on the aromatic rings has been shown to affect the receptor affinity and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity, are important for their potential as therapeutic agents and for their ability to cross the blood-brain barrier. High-affinity ligands with suitable lipophilicity properties have been identified as candidates for positron emission tomography (PET) imaging due to their ability to be labeled with carbon-11 at the O-methyl position . The introduction of bulky substituents has also been shown to enhance the activity of related compounds, such as anti-acetylcholinesterase (anti-AChE) activity, which is relevant for the development of antidementia agents .

科学的研究の応用

Synthesis and Evaluation as Potential Therapeutic Agents

Research has been dedicated to the synthesis and evaluation of heterocyclic carboxamides, including compounds with structural similarities to N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride, as potential antipsychotic agents. These compounds have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing promise in in vivo models for antipsychotic activity without significant extrapyramidal side effects, which are common adverse effects of traditional antipsychotics (Norman et al., 1996).

Molecular Interaction Studies

Another aspect of research involves molecular interaction studies, where compounds structurally related to this compound have been analyzed for their interactions with specific biological receptors. This includes studying the binding affinities and mechanism of action on target receptors to understand their therapeutic potential and optimize their properties for better efficacy and safety profiles (Shim et al., 2002).

Antimicrobial and Antiviral Activities

Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antiviral activities. Research in this area focuses on developing new therapeutic agents against various bacterial and viral infections, highlighting the potential of these compounds in treating infectious diseases and contributing to the field of antimicrobial resistance (Patel et al., 2011).

Enantioselective Catalysis

Research has also explored the use of piperazine-derived compounds in enantioselective catalysis, demonstrating their utility in synthetic chemistry. These studies focus on optimizing the synthesis of chiral molecules, which is crucial for developing drugs with specific enantiomeric forms that have desired therapeutic effects (Wang et al., 2006).

特性

IUPAC Name |

N-[2-[4-(2-phenoxypropanoyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5.ClH/c1-17(31-19-5-3-2-4-6-19)23(28)26-13-11-25(12-14-26)10-9-24-22(27)18-7-8-20-21(15-18)30-16-29-20;/h2-8,15,17H,9-14,16H2,1H3,(H,24,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVGFPXAGYXDOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2552186.png)

![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)